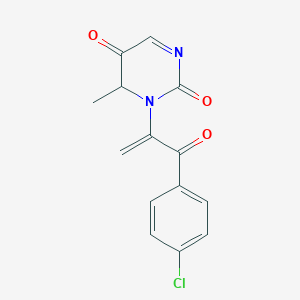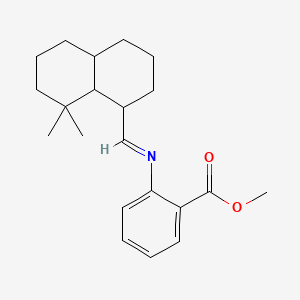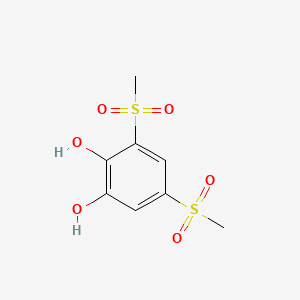
1,2-Benzenediol, 3,5-bis(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is an organic compound with the molecular formula C8H10O6S2 It is characterized by the presence of two hydroxyl groups and two methylsulfonyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- typically involves the sulfonation of 1,2-benzenediol (catechol) with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the methylsulfonyl groups at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The methylsulfonyl groups can be reduced to methylthiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3,5-bis(methylsulfonyl)-1,2-benzoquinone.
Reduction: Formation of 3,5-bis(methylthiol)-1,2-benzenediol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzenediol, 3,5-bis(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylsulfonyl groups can influence the compound’s reactivity and solubility. These interactions can modulate various biological and chemical processes, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzenediol, 3,5-bis(1,1-dimethylethyl)-: Similar structure but with tert-butyl groups instead of methylsulfonyl groups.
1,2-Benzenediol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methylsulfonyl groups.
Uniqueness
1,2-Benzenediol, 3,5-bis(methylsulfonyl)- is unique due to the presence of the methylsulfonyl groups, which impart distinct chemical properties such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. These properties differentiate it from other similar compounds and make it valuable for specific applications.
Propiedades
Número CAS |
125629-19-8 |
|---|---|
Fórmula molecular |
C8H10O6S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
3,5-bis(methylsulfonyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H10O6S2/c1-15(11,12)5-3-6(9)8(10)7(4-5)16(2,13)14/h3-4,9-10H,1-2H3 |
Clave InChI |
MCRNEKQTLQYVFD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C(=C1)S(=O)(=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


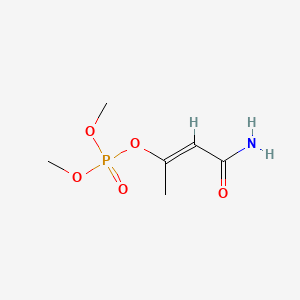
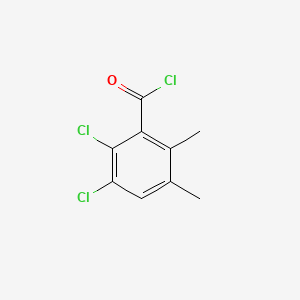
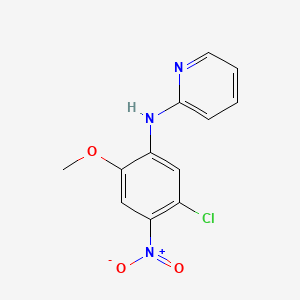
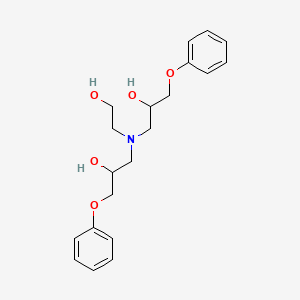

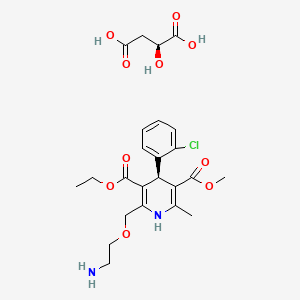

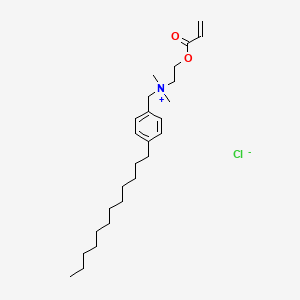
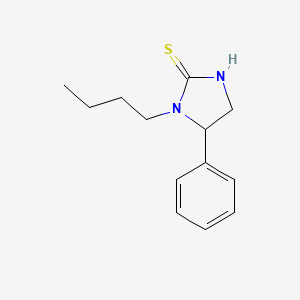
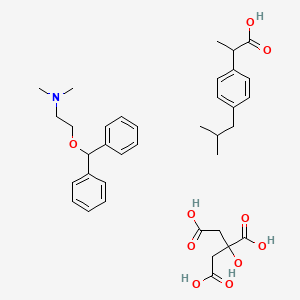

![2-Methyl-1-(3-methylbicyclo[2.2.1]hept-5-EN-2-YL)butyl acetate](/img/structure/B12678147.png)
